

An In-depth Technical Guide to Fluprostenol Lactone Diol: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Fluprostenol lactone diol*

Cat. No.: *B212070*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol lactone diol is a key synthetic intermediate in the preparation of fluprostenol, a potent prostaglandin F2 α (FP) receptor agonist, and its analogues like travoprost.

Prostaglandin analogues are a critical class of therapeutic agents, particularly in ophthalmology for the treatment of glaucoma. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **fluprostenol lactone diol**, intended to support research and development in medicinal chemistry and drug manufacturing.

Chemical Structure and Identification

Fluprostenol lactone diol is a complex organic molecule with a fused ring system and multiple stereocenters. Its systematic name is (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one[1].

The structural formula and key identifiers are provided below:

Structure:

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	53872-60-9[1]
Molecular Formula	C ₁₈ H ₁₉ F ₃ O ₅ [1]
SMILES	O=C1C[C@@H]2--INVALID-LINK-- COC3=CC=CC(C(F)(F)F)=C3">C@@H-- INVALID-LINK--C[C@@H]2O1[1]
InChI	InChI=1S/C18H19F3O5/c19-18(20,21)10-2-1-3- 12(6-10)25-9-11(22)4-5-13-14-7-17(24)26- 16(14)8-15(13)23/h1-6,11,13-16,22-23H,7- 9H2/b5-4+/t11-,13-,14-,15-,16+/m1/s1[1]
InChIKey	XYSPYIAAWRU EML-AVMWIMHJSA-N[1]

Physicochemical Properties

A summary of the known physicochemical properties of **fluprostenol lactone diol** is presented in Table 2. This data is crucial for its handling, formulation, and quality control during the drug development process.

Table 2: Physicochemical Properties of **Fluprostenol Lactone Diol**

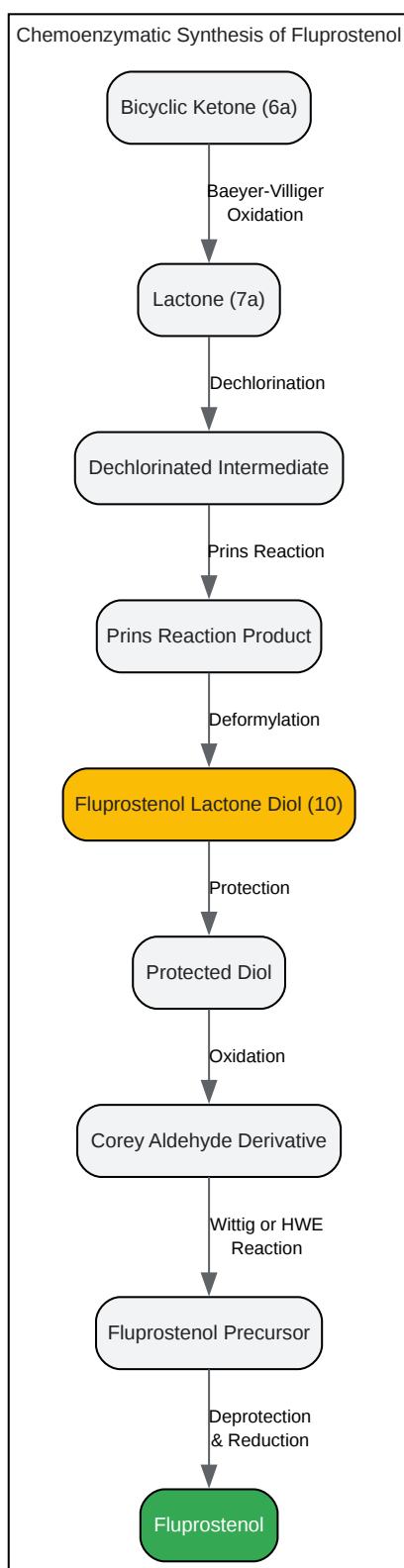
Property	Value
Molecular Weight	372.3 g/mol [1]
Appearance	Not specified in provided results.
Melting Point	Not specified in provided results.
Solubility	DMF: 25 mg/mlDMF:PBS (pH 7.2) (1:10): 100 µg/mlDMSO: 17 mg/mlEthanol: 20 mg/ml[1]
UV Absorption Maxima	222, 280 nm[1]
Storage Temperature	-20°C[1]
Stability	≥ 2 years[1]

Synthesis and Experimental Protocols

Fluprostenol lactone diol is a key intermediate in the multi-step chemoenzymatic synthesis of fluprostenol. A representative synthetic workflow involves the transformation of a bicyclic ketone to the target diol.

Synthetic Pathway Overview

A unified strategy for the synthesis of several prostaglandins, including fluprostenol, has been developed. This approach often starts from a readily available bicyclic ketone. The synthesis of **fluprostenol lactone diol** (referred to as diol 10 in some literature) can be achieved from a precursor lactone (lactone 7a) through a three-step sequence involving dechlorination, a Prins reaction, and deformylation[2].



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Caption: Synthetic pathway to Fluprostenol highlighting the intermediate role of **Fluprostenol Lactone Diol**.

Experimental Protocol for the Synthesis of Fluprostenol Lactone Diol from Lactone 7a

The following is a representative experimental protocol based on published synthetic strategies[2].

Materials:

- Lactone 7a
- Zinc powder
- Paraformaldehyde
- Formic acid (HCOOH)
- Sulfuric acid (H₂SO₄)
- Methanol (MeOH)
- Sodium methoxide (NaOMe)
- Acetic acid (AcOH)
- Appropriate solvents for extraction and purification

Procedure:

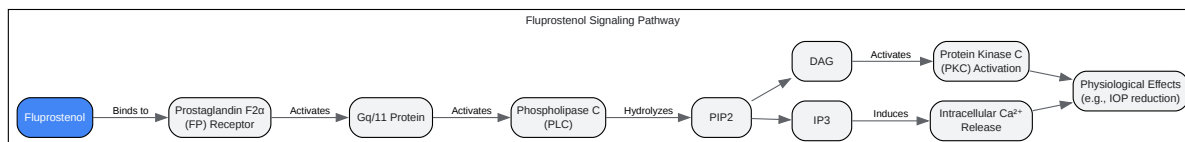
- Dechlorination: A continuous flow dechlorination of lactone 7a is performed in a packed-bed reactor filled with zinc powder at 70°C to yield the dechlorinated intermediate.
- Prins Reaction: The resulting intermediate is dissolved in a solution of formic acid and sulfuric acid containing pre-dissolved paraformaldehyde. This mixture is then passed through a reactor coil at 70°C to afford the crude Prins reaction product.

- **Deformylation:** After neutralization and removal of inorganic salts, the crude product from the previous step is dissolved in methanol. This solution is combined with sodium methoxide and passed through a reactor coil to complete the deformylation. The reaction is then quenched with acetic acid to yield **fluprostenol lactone diol** (10).
- **Purification:** The crude **fluprostenol lactone diol** is purified using standard techniques such as column chromatography to yield the final product.

Role in Signaling Pathways

Fluprostenol lactone diol is a stable, crystalline intermediate and is not known to possess significant biological activity itself. Its primary importance lies in its role as a precursor to fluprostenol. Fluprostenol is a potent agonist of the prostaglandin F_{2α} (FP) receptor.

The activation of the FP receptor by fluprostenol initiates a signaling cascade that leads to various physiological effects, including the reduction of intraocular pressure, which is the therapeutic basis for its use in glaucoma treatment.



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Caption: Simplified signaling pathway of Fluprostenol upon binding to the FP receptor.

Conclusion

Fluprostenol lactone diol is a crucial intermediate in the synthesis of the clinically important prostaglandin analogue, fluprostenol. A thorough understanding of its chemical properties, structure, and synthetic routes is essential for the efficient and scalable production of fluprostenol and related drugs. This guide provides a foundational resource for scientists and

professionals engaged in the research and development of prostaglandin-based therapeutics. Further research into optimizing the synthetic protocols and exploring the potential for novel analogues remains an active area of investigation.

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